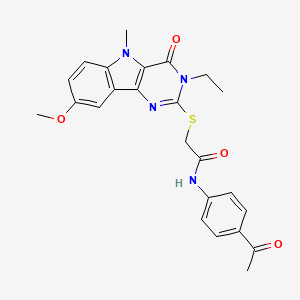

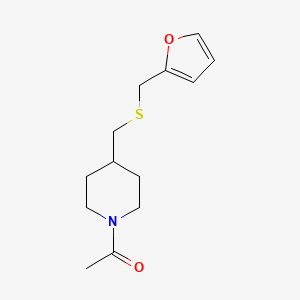

1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride” is an organic compound with the molecular weight of 261.75 . It is also known as MSMP.

Molecular Structure Analysis

The InChI code for “(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride” is1S/C6H12ClNO4S2/c1-13(9,10)8-3-2-6(4-8)5-14(7,11)12/h6H,2-5H2,1H3 . This provides a standardized representation of the molecule’s structure. Physical And Chemical Properties Analysis

“(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride” is a powder . The compound “(1-methanesulfonylpyrrolidin-3-yl)methanol” has a molecular weight of 179.24 .Aplicaciones Científicas De Investigación

Green Chemistry and Methane Conversion

Green Chemistry Perspectives of Methane Conversion : Research on the conversion of methane into more valuable hydrocarbons through catalytic methylation of aromatic compounds offers a green chemistry perspective. This process, termed "oxidative methylation," involves the use of oxygen as a stoichiometry reactant and showcases the potential for environmentally benign methods in chemical synthesis. The study emphasizes the significance of zeolite catalysts in enhancing the reaction's efficiency and sustainability, highlighting the green chemistry implications of methane conversion processes (Adebajo, 2007).

Methanotrophic Archaea and Methane Oxidation

Reverse Methanogenesis and Methanotrophic Archaea : A comprehensive review of the anaerobic oxidation of methane (AOM) mediated by methanotrophic archaea explores the reverse methanogenesis pathway. This process, crucial for methane sink in marine environments, involves complex interactions between methanotrophic archaea and other microorganisms. The review sheds light on the molecular mechanisms, highlighting the unique adaptations and potential biotechnological applications of methanotrophic bacteria in environmental and industrial settings (Timmers et al., 2017).

Synthesis and Chemical Properties

Novel Synthesis Approaches : Studies on novel synthesis methods for chemical compounds, such as omeprazole and its pharmaceutical impurities, reveal insights into cleaner and more efficient production techniques. These approaches emphasize the need for sustainable development in chemical synthesis, aiming to reduce environmental impact and improve yield and process efficiency. The exploration of novel synthesis routes is crucial for advancing pharmaceutical manufacturing and other chemical industries (Saini et al., 2019).

Environmental Impact and Remediation

Contamination and Removal Techniques : Research on the contamination and removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions emphasizes the importance of developing cleaner and more effective removal techniques. The review covers advanced oxidation processes, adsorption, and other sustainable methods for pollutant removal, highlighting the ongoing efforts to mitigate environmental contamination and protect water resources (Prasannamedha & Kumar, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-1-(1-methylsulfonylpyrrolidin-3-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-14-12-5-3-4-6-13(12)16(10)11-7-8-15(9-11)19(2,17)18/h3-6,11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOWEVICYSTRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)

![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)

![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)

![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)

![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)

![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)